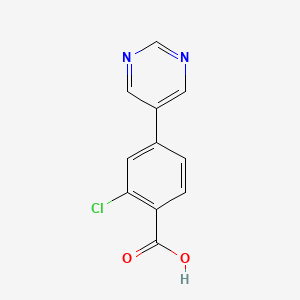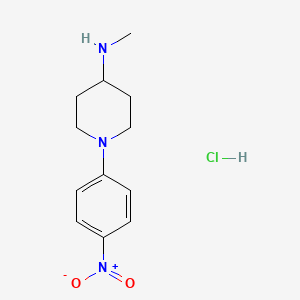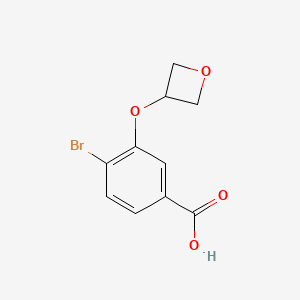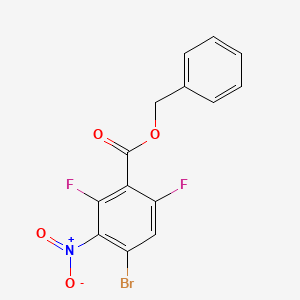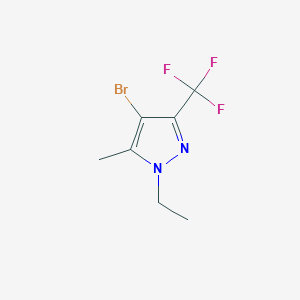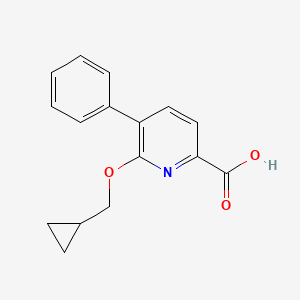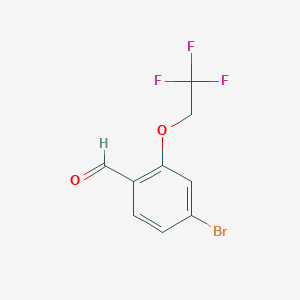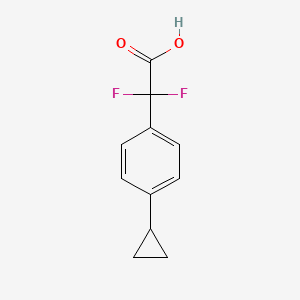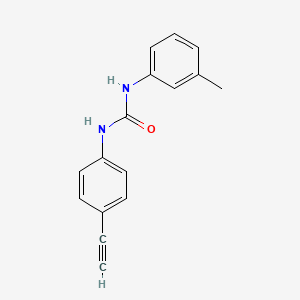
1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea
概述
描述
1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea, also known as 4-ethynyl-3-methylphenylurea (EMPU), is an organic compound used in a variety of scientific research applications. EMPU is a versatile compound that can be used to synthesize a variety of compounds, including organic molecules, polymers, and pharmaceuticals. EMPU is also used in biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
EMPU is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and pharmaceutical synthesis. EMPU is also used in biochemical and physiological studies, as well as in laboratory experiments. In organic synthesis, EMPU is used for the synthesis of a variety of organic molecules, such as polymers, pharmaceuticals, and other compounds. In polymer synthesis, EMPU is used for the synthesis of polymers with a variety of properties, such as strength, flexibility, and electrical conductivity. In pharmaceutical synthesis, EMPU is used for the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and antihistamines.
作用机制
EMPU is an organic compound that can be used to synthesize a variety of compounds, including organic molecules, polymers, and pharmaceuticals. The mechanism of action of EMPU is not fully understood, but it is thought to involve the formation of a covalent bond between the carbon atom of the ethynyl group and the nitrogen atom of the methylphenylurea molecule. This covalent bond is then broken, allowing the carbon atom to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMPU are not fully understood, but it is known that EMPU can interact with proteins and other molecules in the body. It is thought that EMPU may be able to modify the activity of proteins, which could lead to changes in biochemical and physiological processes. For example, EMPU may be able to modify the activity of enzymes, which could lead to changes in the metabolism of drugs or other molecules.
实验室实验的优点和局限性
EMPU is a versatile compound that can be used in a variety of laboratory experiments. One of the advantages of using EMPU in laboratory experiments is that it is relatively easy to synthesize and can be used to synthesize a variety of compounds. Additionally, EMPU is relatively stable and can be stored for long periods of time without degrading. However, EMPU is also limited in its use in laboratory experiments, as it is not soluble in water and can be difficult to work with.
未来方向
The potential future directions for EMPU are numerous. One possible direction is to explore the use of EMPU in drug design, as it may be able to modify the activity of proteins, which could lead to the development of new drugs. Additionally, EMPU may be able to be used to synthesize a variety of compounds, such as polymers, pharmaceuticals, and other molecules. Finally, EMPU may be able to be used in biochemical and physiological studies, as it may be able to modify the activity of proteins and other molecules.
属性
IUPAC Name |
1-(4-ethynylphenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-3-13-7-9-14(10-8-13)17-16(19)18-15-6-4-5-12(2)11-15/h1,4-11H,2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXWEMNCMOFDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

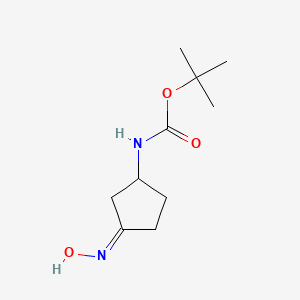
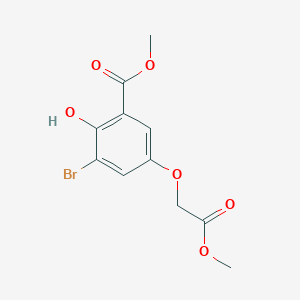
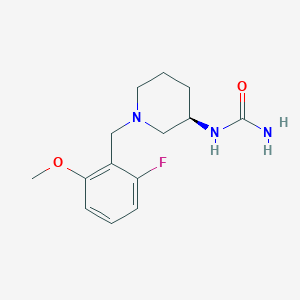
![4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1474946.png)
